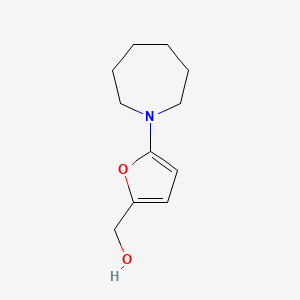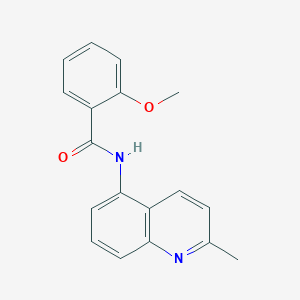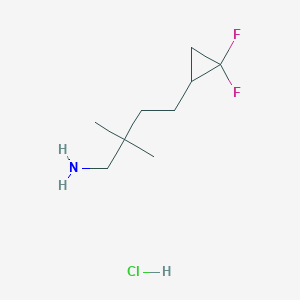
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of the difluorocyclopropyl group imparts distinct chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . This method allows for the formation of the difluorocyclopropyl ring with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Difluorocyclopropyl)piperidine hydrochloride
- 4-(2,2-Difluorocyclopropyl)aniline hydrochloride
- N-Boc-4-(2,2-difluorocyclopropyl)-L-proline
Uniqueness
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride is unique due to its specific structural features, such as the difluorocyclopropyl group and the dimethylbutan-1-amine moiety
Propiedades
Fórmula molecular |
C9H18ClF2N |
|---|---|
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
4-(2,2-difluorocyclopropyl)-2,2-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17F2N.ClH/c1-8(2,6-12)4-3-7-5-9(7,10)11;/h7H,3-6,12H2,1-2H3;1H |
Clave InChI |
MSMLPJLBSGNFPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1CC1(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)






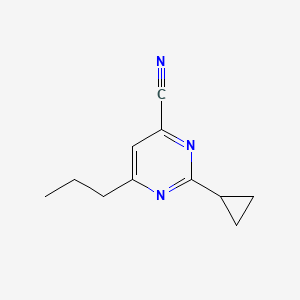

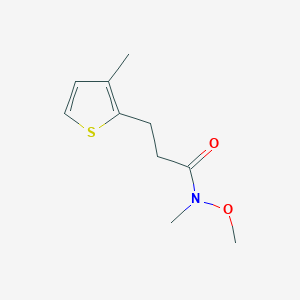
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
